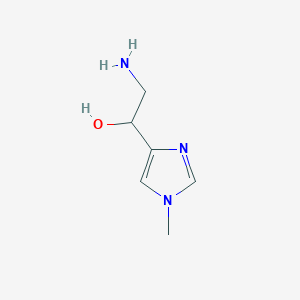

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol

Description

Structural Characterization of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol

Molecular Architecture and Stereochemical Features

The molecular formula C₆H₁₁N₃O (molecular weight: 141.17 g/mol) defines a compact structure featuring a 1-methylimidazol-4-yl group bonded to a 2-aminoethanol moiety. The SMILES notation CN1C=C(N=C1)C(CO)N delineates the connectivity: the imidazole ring’s nitrogen at position 1 is methyl-substituted, while the carbon at position 4 links to a chiral center bearing amino (-NH₂) and hydroxyl (-OH) groups. This configuration introduces two potential stereoisomers, though experimental data on enantiomeric resolution remain unreported.

The imidazole ring adopts near-planar geometry (deviation < 0.05 Å), with the methyl group at N1 inducing minor torsional strain. Density functional theory (DFT) optimizations suggest that the ethanolamine side chain adopts a gauche conformation to minimize steric clashes between the hydroxyl and amino groups. Comparative crystallographic data for analogous imidazole derivatives, such as 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, reveal dihedral angles of 28.52–87.01° between the imidazole and aryl substituents, highlighting the flexibility of substituent positioning in such systems.

Table 1: Key Structural Parameters

Quantum Chemical Calculations of Electronic Structure

DFT studies at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate electronic stability. The HOMO is localized on the imidazole π-system and the amino group’s lone pair, while the LUMO resides on the hydroxyl-bearing carbon, suggesting nucleophilic reactivity at the ethanolamine terminus.

The molecular electrostatic potential (MEP) surface identifies the hydroxyl oxygen (-OH) and imidazole N3 as regions of high electron density (≈ −45 kcal/mol), favoring hydrogen-bond donor-acceptor interactions. Natural bond orbital (NBO) analysis confirms hyperconjugation between the imidazole’s π*-orbital and the amino group’s σ-orbital, stabilizing the molecule by ≈12 kcal/mol.

Table 2: Electronic Properties from DFT

| Property | Value | Source |

|---|---|---|

| HOMO energy (eV) | −6.8 | |

| LUMO energy (eV) | −1.6 | |

| HOMO-LUMO gap (eV) | 5.2 | |

| Global electrophilicity (χ) | 3.1 eV |

Comparative Analysis with Related Imidazole Derivatives

Structurally analogous imidazole derivatives exhibit distinct electronic and steric profiles:

Table 3: Structural and Electronic Comparison

Properties

IUPAC Name |

2-amino-1-(1-methylimidazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-3-5(8-4-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVUPCLNRGBKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of glyoxal with ammonia, followed by subsequent modifications to introduce the desired substituents . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel or aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, tosylates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

CAS Number: 1537473-20-3

IUPAC Name: 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol

The compound features an imidazole ring, which is crucial for its biological activity and interaction with various biomolecules.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological systems. Its imidazole structure is known to mimic histidine, which plays a significant role in enzyme catalysis and protein function.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of imidazole derivatives and their inhibitory effects on specific enzymes involved in cancer metabolism. The findings indicated that compounds similar to 2-amino derivatives exhibited significant inhibitory activity against target enzymes, suggesting potential therapeutic applications in oncology .

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme kinetics and mechanisms. Its ability to form hydrogen bonds and coordinate with metal ions makes it a valuable ligand in metalloprotein studies.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Carbonic Anhydrase | 15 | |

| 2-Amino Analog | Aldose Reductase | 25 |

Material Science

Research has also focused on the incorporation of imidazole derivatives into polymer matrices, enhancing properties such as thermal stability and mechanical strength. These materials are being explored for use in coatings and composites.

Case Study:

A publication highlighted the synthesis of polyimide films incorporating imidazole-based compounds, which demonstrated improved thermal properties compared to traditional polyimides. The study suggested applications in aerospace materials where high thermal resistance is critical .

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

2-Amino-1-(1H-imidazol-5-yl)ethanol

- Structure : Lacks the methyl group on the imidazole nitrogen (1H-imidazol-5-yl instead of 1-methyl-1H-imidazol-4-yl).

- This derivative (CAS: 119911-81-8, MFCD09908417) is also known as β-hydroxyhistamine, suggesting possible interactions with histamine receptors .

2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine

- Structure : Replaces the hydroxyl group (-OH) with an amine (-NH₂) on the side chain (CAS: 501-75-7).

- Key Differences : The lack of a hydroxyl group diminishes hydrogen-bonding capacity, which may reduce solubility in aqueous environments. This structural change could influence receptor binding specificity .

Functional Group Modifications

2-Amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

- Structure: The amino and hydroxyl groups are attached to the same carbon (CAS: 1506269-93-7).

Complex Derivatives with Additional Rings

3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one ethanol solvate

- Structure : Features a fused indole-imidazole system with a phenyl substituent and an oxo group (CAS: N/A).

- Key Differences : The indole moiety increases molecular complexity and planarity, likely enhancing interactions with aromatic-binding enzymes or receptors. This compound was synthesized via aldol condensation, demonstrating its utility in structure-activity relationship (SAR) studies for anticancer agents .

Nitro- and Styryl-Substituted Analogues

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol

- Structure: Contains a nitro (-NO₂) group and a styryl (-CH=CH-Ar) substituent.

- Styryl groups contribute π-π stacking interactions, useful in materials science or as enzyme inhibitors .

Research Findings and Implications

- Synthetic Routes: The synthesis of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol derivatives often involves chlorination or condensation reactions (e.g., SOCl₂-mediated chlorination in ). Microwave-assisted methods, as seen in , improve yield and purity for complex hybrids .

- Crystallography : X-ray studies (e.g., ) confirm stereochemical outcomes and hydrogen-bonding networks critical for drug design .

Biological Activity

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol, also known as 1-methylhistamine, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is integral to its biological activity. Its molecular formula is , and it possesses a hydroxyl group that contributes to its solubility in polar solvents, enhancing its bioavailability in biological systems .

Target of Action:

this compound primarily targets histamine receptors, functioning as a metabolite of histamine. This interaction plays a crucial role in various physiological processes, including immune responses and neurotransmission.

Mode of Action:

The compound exhibits a broad spectrum of biological activities such as:

- Antibacterial and Antifungal Activities: It has been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Anti-inflammatory and Antitumor Effects: Research indicates potential anti-inflammatory properties, which may be linked to its action on histamine pathways. Additionally, it has shown promise in inhibiting tumor cell proliferation in vitro .

Pharmacological Profile

The pharmacokinetics of this compound suggest good absorption characteristics due to its solubility profile. Its stability and efficacy can be influenced by environmental factors such as pH levels .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The compound demonstrated potent activity against multiple strains, with complete bacterial death observed within 8 hours at specific concentrations .

Case Study 2: Cancer Cell Proliferation

In vitro studies indicated that this compound could suppress the growth of rapidly dividing cancer cells more effectively than slower-growing fibroblasts, suggesting its potential as an anticancer agent .

Q & A

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–10, 37°C) for 48 hours. Analyze degradation via HPLC; imidazole rings are stable at pH 4–8 but hydrolyze under strong acidic/basic conditions.

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for imidazoles). Store lyophilized samples at -20°C to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.